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Compound of Interest

Compound Name: R1498

Cat. No.: B15494717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase inhibitor R1498 with the

established multi-kinase inhibitor, sorafenib. The information presented is based on publicly

available experimental data, offering an objective overview of their respective selectivity and

specificity profiles to aid in research and drug development decisions.

Executive Summary
R1498 is a potent, orally active multi-kinase inhibitor that primarily targets pathways involved in

angiogenesis and mitosis.[1][2] Its unique kinase inhibition profile demonstrates a balance

between efficacy and tolerability, showing superior performance over sorafenib in preclinical

models of hepatocellular carcinoma (HCC) and gastric cancer (GC).[1][2] This guide details the

quantitative kinase inhibition data for R1498 and sorafenib, outlines the experimental

methodologies used for their characterization, and visualizes the key signaling pathways

affected.

Data Presentation: Kinase Inhibition Profile
The following tables summarize the quantitative data for the kinase inhibition profiles of R1498
and sorafenib.

Table 1: R1498 Kinase Inhibition Profile
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Target Kinase Method IC50 / Kd (nM) Reference

VEGFR2 Z-lyte 25 ± 6 [1][2]

Aurora A Z-lyte 67 ± 4 [1][2]

Aurora B Z-lyte 167 ± 13 [1][2]

ABL1 (E255K) KINOMEScan 13 [1]

ABL1 (non-

phosphorylated)
KINOMEScan 22 [1]

CAMK1D KINOMEScan 150 [1]

CAMK2A KINOMEScan 140 [1]

CAMK2B KINOMEScan 120 [1]

CAMK2D KINOMEScan 120 [1]

CAMK2G KINOMEScan 120 [1]

CHEK2 KINOMEScan 110 [1]

CSF1R KINOMEScan 66 [1]

DDR1 KINOMEScan 120 [1]

FLT3 KINOMEScan 72 [1]

FLT4 (VEGFR3) KINOMEScan 23 [1]

GAK KINOMEScan 130 [1]

KIT KINOMEScan 44 [1]

LCK KINOMEScan 160 [1]

LYN KINOMEScan 180 [1]

MAPK14 (p38a) KINOMEScan 170 [1]

PDGFRB KINOMEScan 48 [1]

RET KINOMEScan 26 [1]

SRC KINOMEScan 190 [1]
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TRKA (NTRK1) KINOMEScan 40 [1]

TRKB (NTRK2) KINOMEScan 32 [1]

TRKC (NTRK3) KINOMEScan 28 [1]

Note: The KINOMEScan® data represents kinases with a dissociation constant (Kd) of less

than 0.2 µM as reported in the source publication.[1]

Table 2: Sorafenib Kinase Inhibition Profile

Target Kinase IC50 (nM)

Raf-1 6

B-Raf 22

B-Raf (V600E) 38

VEGFR-1 26

VEGFR-2 90

VEGFR-3 20

PDGFR-β 57

c-Kit 68

Flt-3 58

RET 43

Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.

Kinase Inhibition Assays
KINOMEscan® Profiling
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The kinase selectivity of R1498 was determined using the KINOMEscan® platform

(DiscoverX). This method is a competition-based affinity binding assay. The kinase of interest is

tagged with a DNA label and incubated with an immobilized ligand that binds to the active site.

The test compound (R1498) is added to the reaction. If the test compound binds to the kinase,

it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to

the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag. The results

are reported as the dissociation constant (Kd), which reflects the binding affinity of the

compound to the kinase.

Z-lyte™ Kinase Assay

The inhibitory activity of R1498 against specific kinases such as VEGFR2, Aurora A, and

Aurora B was determined using the Z-lyte™ kinase assay (Invitrogen). This assay is based on

fluorescence resonance energy transfer (FRET). A synthetic peptide substrate is

phosphorylated by the kinase in the presence of ATP. A development reagent containing a site-

specific protease is then added, which cleaves the phosphorylated substrate, disrupting the

FRET and leading to a change in the fluorescence emission ratio. The inhibitory effect of the

compound is determined by measuring the extent of substrate phosphorylation in the presence

of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required

to reduce enzyme activity by 50%, is then calculated.

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the key signaling pathways targeted by R1498 and a typical

experimental workflow for assessing kinase inhibitor selectivity.
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Caption: Signaling pathways targeted by R1498.
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Kinase Inhibitor Selectivity Profiling Workflow
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Caption: Experimental workflow for kinase selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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